molecular formula C11H15ClN4 B7549764 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine

4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine

Cat. No.: B7549764
M. Wt: 238.72 g/mol
InChI Key: BUJFHGVTIFGUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution with Pyrrolidine: The substitution of the chlorine atom with the 2-cyclopropyl-1-pyrrolidinyl group can be carried out using nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines, and other nucleophiles.

Major Products

    Oxidation Products: N-oxides of the pyrrolidine ring.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine would depend on its specific biological target. Generally, it may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with specific receptors and modulating their signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-pyrimidinamine: Lacks the cyclopropyl and pyrrolidinyl groups, making it less complex.

    6-(2-Cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine: Lacks the chlorine atom at the 4-position.

    4-Chloro-6-(1-pyrrolidinyl)-2-pyrimidinamine: Lacks the cyclopropyl group.

Uniqueness

4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine is unique due to the presence of both the chlorine atom and the 2-cyclopropyl-1-pyrrolidinyl group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

4-chloro-6-(2-cyclopropylpyrrolidin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4/c12-9-6-10(15-11(13)14-9)16-5-1-2-8(16)7-3-4-7/h6-8H,1-5H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJFHGVTIFGUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=NC(=N2)N)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4,6-dichloro-2-pyrimidinamine (95 mg, 0.576 mmol) in CH3CN (5 mL) was added Et3N (0.25 mL, 1.75 mmol) followed by 2-cyclopropylpyrrolidine (74 mg, 0.50 mmol), and the reaction mixture was stirred for 4 hours at 80° C. The reaction was poured onto water (a precipitate was formed), and filtered. Flash chromatography SiO2 (gradient: EtOAc/hexanes) afforded the title compound (70 mg) as a white solid. LC-MS (ES) m/z=239, 241 [M+H]+.
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step Two

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